Oxcarbazepine O-Propan-1-one

Catalog No.
S1798784
CAS No.
186694-22-4
M.F
C₁₈H₁₈N₂O₃
M. Wt
310.35
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxcarbazepine O-Propan-1-one

CAS Number

186694-22-4

Product Name

Oxcarbazepine O-Propan-1-one

Molecular Formula

C₁₈H₁₈N₂O₃

Molecular Weight

310.35

Synonyms

(1-Oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide

Oxcarbazepine O-Propan-1-one, commonly known as oxcarbazepine, is a medication primarily utilized in the treatment of epilepsy, specifically for managing partial-onset seizures. It is a structural derivative of carbamazepine and was first approved for medical use in the United States in 2000. The drug acts mainly through its active metabolite, licarbazepine (also referred to as MHD), which is responsible for its anticonvulsant effects. Oxcarbazepine is characterized by a ketone group at the 10 position of the dibenzazepine ring, which differentiates it from carbamazepine and helps mitigate some of the latter's adverse effects, such as agranulocytosis and serious liver toxicity .

Oxcarbazepine undergoes rapid metabolism in the liver, primarily converting into its active metabolite, licarbazepine. This metabolic process involves reduction by aldo-keto reductase enzymes, leading to the formation of MHD, which exists as a racemate in plasma. Approximately 70% of an administered dose is converted to licarbazepine, while only about 2% remains unchanged. The remaining metabolites include minor glucuronide conjugates and an inactive form known as 10,11-dihydro-10,11-dihydroxycarbamazepine .

The primary mechanism of action for oxcarbazepine involves the blockade of voltage-gated sodium channels in the central nervous system. By binding to these channels in their inactive state, oxcarbazepine stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing, thereby preventing seizure propagation. Additionally, it may enhance potassium conductance and modulate calcium channels, contributing to its anticonvulsant effects . Oxcarbazepine has also shown potential in treating other conditions such as neuropathic pain due to its sodium channel blocking properties .

The synthesis of oxcarbazepine typically involves the following steps:

  • Formation of the dibenzazepine core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the ketone group: A key step involves converting a double bond into a ketone at the 10 position through oxidation processes.
  • Purification: The final product undergoes crystallization or chromatography to achieve pharmaceutical-grade purity.

The precise details of these synthetic routes can vary based on specific laboratory protocols and desired yields .

Oxcarbazepine is primarily indicated for:

  • Epilepsy Management: It is used to treat focal seizures in both adults and children.
  • Neuropathic Pain: Emerging studies suggest that oxcarbazepine may be beneficial in managing certain pain syndromes due to its sodium channel blocking effects .
  • Mood Disorders: Some research indicates potential applications in mood stabilization, although this use is less common and requires further investigation .

Oxcarbazepine interacts with various drugs through its effects on cytochrome P450 enzymes. It is known to induce CYP3A4 and CYP3A5 at higher doses, which can lead to decreased efficacy of other medications metabolized by these pathways, such as oral contraceptives and certain antihypertensives. Conversely, it can inhibit CYP2C19, potentially increasing plasma concentrations of drugs like phenytoin when used concurrently . Notably, oxcarbazepine does not exhibit significant autoinduction of its metabolism compared to carbamazepine, making it a preferred alternative in many cases .

Oxcarbazepine shares structural similarities with several other compounds within the class of sodium channel blockers. Below are some notable comparisons:

Compound NameStructural DifferencesUnique Properties
CarbamazepineContains an epoxide groupAssociated with more severe side effects like agranulocytosis and liver toxicity
EslicarbazepineS-enantiomer of licarbazepineDesigned for improved efficacy with fewer side effects; primarily metabolized to MHD
PhenytoinDifferent core structure (hydantoin)Primarily used for generalized tonic-clonic seizures; different metabolic profile
LacosamideContains a different functional groupActs on sodium channels but also enhances slow inactivation; used for partial seizures

Dates

Modify: 2023-07-20

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